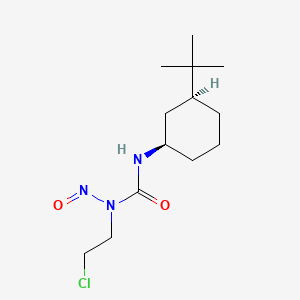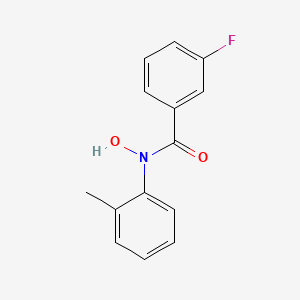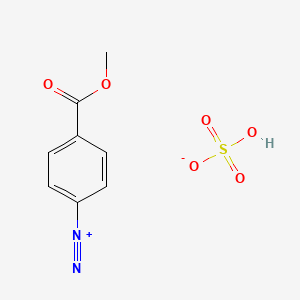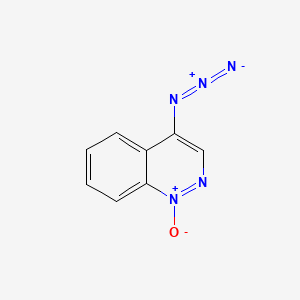
Cinnoline, 4-azido-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnoline, 4-azido-, 1-oxide is a derivative of cinnoline, an aromatic heterocyclic compound with the formula C₈H₆N₂ This compound is notable for its unique structure, which includes an azido group (-N₃) and an oxide group (-O) attached to the cinnoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline derivatives, including cinnoline, 4-azido-, 1-oxide, typically involves the cyclization of derivatives of arenediazonium salts, arylhydrazones, and arylhydrazines . One common method is the cyclization of ortho-ethynylarenediazonium salts, which has been developed substantially in recent years . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the successful formation of the cinnoline nucleus.
Industrial Production Methods
Industrial production methods for cinnoline derivatives often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and other advanced techniques to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Cinnoline, 4-azido-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form different nitrogen-containing compounds.
Reduction: The azido group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used reducing agents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Cinnoline, 4-azido-, 1-oxide has several scientific research applications:
Wirkmechanismus
The mechanism of action of cinnoline, 4-azido-, 1-oxide involves its interaction with specific molecular targets and pathways. The azido group can undergo reduction to form an amine, which can then interact with various biological molecules. The compound’s fluorogenic properties are due to the aggregation-induced emission (AIE) and excited state intermolecular proton transfer (ESPT) mechanisms .
Vergleich Mit ähnlichen Verbindungen
Cinnoline, 4-azido-, 1-oxide can be compared with other similar compounds such as quinoxalines and quinazolines. These compounds share a similar heterocyclic structure but differ in their functional groups and pharmacological properties . The unique combination of the azido and oxide groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.
List of Similar Compounds
Eigenschaften
CAS-Nummer |
74227-75-1 |
|---|---|
Molekularformel |
C8H5N5O |
Molekulargewicht |
187.16 g/mol |
IUPAC-Name |
4-azido-1-oxidocinnolin-1-ium |
InChI |
InChI=1S/C8H5N5O/c9-12-11-7-5-10-13(14)8-4-2-1-3-6(7)8/h1-5H |
InChI-Schlüssel |
ZBHSRDLDGQNHCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN=[N+]2[O-])N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


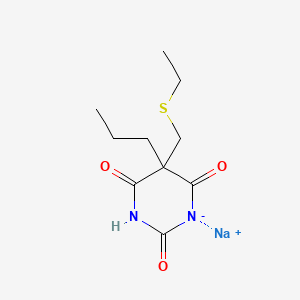
![8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid](/img/structure/B14438788.png)
![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)
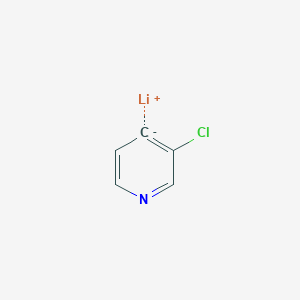
![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)

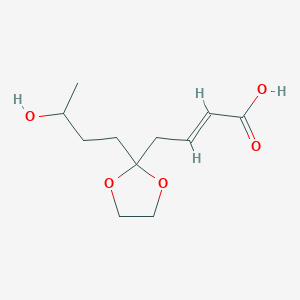
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)

